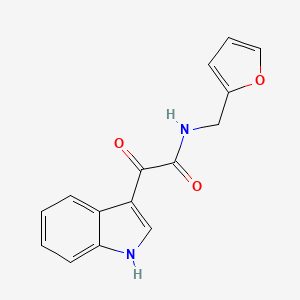

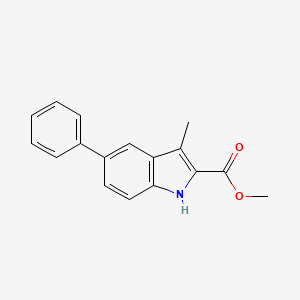

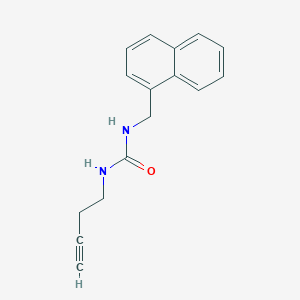

![molecular formula C16H15N3O3S B2692365 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097857-94-6](/img/structure/B2692365.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, specific data such as IR, NMR, and mass spectral data would be needed for a comprehensive analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide”, specific data such as melting point, boiling point, solubility, and spectral data would be needed for a comprehensive analysis .Scientific Research Applications

- Furan derivatives have become essential in the search for new antimicrobial agents due to their remarkable therapeutic efficacy .

- Triazoles, including furan-based derivatives, exhibit bactericidal, pesticidal, and fungicidal properties .

- Introduction of specific functional groups (such as CF3 or F) to the benzene ring can significantly enhance herbicidal effects .

- These findings highlight the compound’s electrochemical capacity, which could have broader implications in various applications .

Antibacterial Activity

Triazoles and Pesticides

Herbicidal Activity

Electrochemical Behavior

Colorectal Cancer Research

Future Directions

The future directions for research on “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and potential uses in various fields .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives and furan derivatives have been found to bind with high affinity to multiple receptors . These receptors are associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Similar compounds have been shown to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .

Biochemical Pathways

Similar compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .

Pharmacokinetics

Furan derivatives have been noted for their ability to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Similar compounds have been shown to exert a potent suppressive effect on colorectal cancer cells . They cause cytotoxicity through several apoptotic events and cell cycle arrest .

Action Environment

It is known that the inherent and acquired drug resistance can limit many chemotherapeutic agents from treating colorectal cancer, as they are often associated with severe, dose limiting, and systemic toxicities .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-15(23-19-18-10)16(21)17-9-13(20)11-4-6-12(7-5-11)14-3-2-8-22-14/h2-8,13,20H,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDIKUYXVCWPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

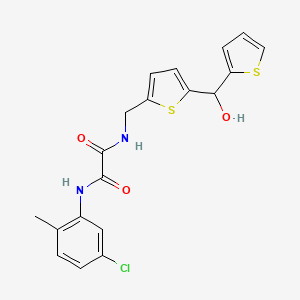

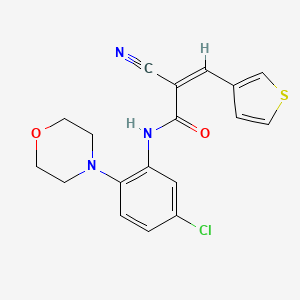

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)

![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

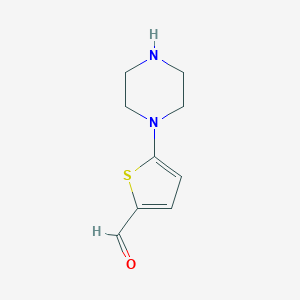

![1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2692291.png)

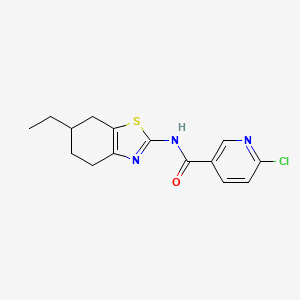

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)

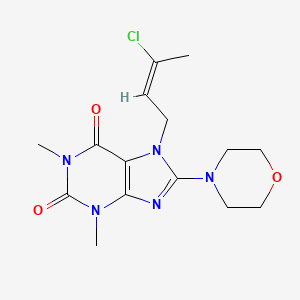

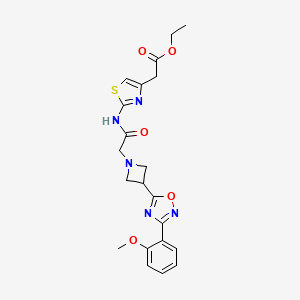

![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2692297.png)